Product packaging for Vanadium tetrahydroxide(Cat. No.:CAS No. 27318-03-2)

Vanadium tetrahydroxide

Cat. No.: B12652343
CAS No.: 27318-03-2
M. Wt: 118.971 g/mol
InChI Key: JUWHRJSDVJDFJG-UHFFFAOYSA-J
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Description

Vanadium Tetrahydroxide is a chemical compound of vanadium supplied for dedicated laboratory research applications. Vanadium-based compounds are the subject of extensive scientific investigation due to their diverse chemical behavior and potential in various fields. In a research context, vanadium compounds are frequently explored for their insulin-mimetic properties, showing potential in studies related to diabetes mellitus. Their ability to inhibit protein tyrosine phosphatases (PTPs) and activate certain kinases is a key mechanism under investigation for modulating cellular signaling pathways . Beyond biomedical research, vanadium compounds hold significant value in materials science and industrial chemistry. They are crucial in catalytic processes, such as the oxidative dehydrogenation (ODH) of propane, where vanadium-containing catalysts facilitate selective oxidation reactions . Furthermore, vanadium oxides are foundational materials in the development of advanced energy storage technologies, including electrodes for lithium-ion and vanadium redox flow batteries . Researchers also utilize vanadium compounds for their role as enzyme inhibitors, particularly affecting enzymes involved in phosphate metabolism, given the chemical similarity between vanadate and phosphate ions . This product is intended for use by qualified researchers in a controlled laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all materials according to their institutional safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4O4V B12652343 Vanadium tetrahydroxide CAS No. 27318-03-2

Properties

CAS No.

27318-03-2

Molecular Formula

H4O4V

Molecular Weight

118.971 g/mol

IUPAC Name

vanadium(4+);tetrahydroxide

InChI

InChI=1S/4H2O.V/h4*1H2;/q;;;;+4/p-4

InChI Key

JUWHRJSDVJDFJG-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[V+4]

Origin of Product

United States

Speciation and Solution Chemistry of Vanadium Iv Hydroxide

Aqueous Equilibria of Oxovanadium(IV) Ions and Hydrolysis Products

The chemistry of vanadium(IV) in aqueous solutions is predominantly the chemistry of the oxovanadium(IV) cation, also known as the vanadyl ion, [VO(H₂O)₅]²⁺. This ion, in which vanadium is in the +4 oxidation state, is characterized by its distinct blue color. wikipedia.org The strong V=O bond is a defining feature of this species and influences its subsequent hydrolysis and complexation behavior.

In acidic solutions, the dominant vanadium(IV) species is the hydrated vanadyl cation, VO²⁺. researchgate.netresearchgate.net As the pH of the solution increases, this cation undergoes hydrolysis, a process where water molecules coordinate to the metal ion and subsequently deprotonate to form hydroxycomplexes. researchgate.net

The initial hydrolysis step involves the formation of the monomeric species VO(OH)⁺. Further increases in pH can lead to the formation of the neutral species VO(OH)₂. osti.gov The equilibria for these reactions can be represented as follows:

VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺ VO(OH)⁺ + H₂O ⇌ VO(OH)₂ + 2H⁺

Under conditions of higher vanadium concentration and pH, these monomeric species can polymerize. The formation of the dimeric species (VO)₂(OH)₂²⁺ has been reported. osti.gov At near-neutral to alkaline pH, further polymerization and precipitation of hydrous vanadium(IV) oxide, often represented as V₂O₄ or VO(OH)₂, can occur. researchgate.net

Table 1: Hydrolysis Products of Oxovanadium(IV)

Species Formula Name
[VO(H₂O)₅]²⁺ Oxovanadium(IV) ion / Vanadyl ion
[VO(OH)(H₂O)₄]⁺ Hydroxooxovanadium(IV)
VO(OH)₂ Vanadium(IV) hydroxide (B78521)
[(VO)₂(OH)₂]²⁺ Dihydroxodioxodivanadium(IV)

The speciation of vanadium(IV) in aqueous solution is highly dependent on pH. researchgate.net In strongly acidic solutions (pH < 3.5), the vanadyl cation, VO²⁺, is the predominant species. researchgate.netresearchgate.net As the pH rises, hydrolysis becomes more significant, leading to a decrease in the concentration of VO²⁺ and an increase in the formation of hydroxycomplexes. researchgate.net

Above pH 3, the oxidation of vanadyl by dissolved oxygen is promoted, which is further facilitated by its hydrolysis. researchgate.net The precipitation of vanadium(IV) hydroxide generally occurs at higher pH values. researchgate.net The complex interplay of pH and concentration determines the distribution of monomeric and polymeric species in solution. osti.govresearchgate.net For instance, at a pH of 2.0, the rate of hydrolysis and precipitation of vanadium can peak, but as the solution becomes more acidic (e.g., pH 1.6), the precipitated product can begin to redissolve. nih.gov Conversely, a further increase in pH to 2.2 can become unfavorable for hydrolysis precipitation. nih.gov

Table 2: Predominant Vanadium(IV) Species at Different pH Ranges

pH Range Predominant Species
< 3.5 VO²⁺
3.5 - 7 VO(OH)⁺, (VO)₂(OH)₂²⁺, VO(OH)₂
> 7 Precipitation of hydrous vanadium(IV) oxide

Redox Interconversion of Vanadium(IV) with Other Oxidation States in Solution

Vanadium is notable for its ability to exist in multiple stable oxidation states in aqueous solution, each with a characteristic color. libretexts.org Vanadium(IV) (blue) can be readily interconverted to vanadium(V) (yellow), vanadium(III) (green), and vanadium(II) (purple) through redox reactions. libretexts.orgflinnsci.ca

Vanadium(IV) can be oxidized to vanadium(V) by various oxidizing agents. rsc.org In acidic solutions, the vanadium(V) species is typically the dioxovanadium(V) ion, VO₂⁺. libretexts.org The oxidation of the blue VO²⁺ ion to the yellow VO₂⁺ ion can be achieved using oxidizing agents like nitric acid or even atmospheric oxygen over time. libretexts.orgchemguide.co.uk The standard electrode potential for the VO₂⁺/VO²⁺ couple is approximately +1.0 V.

The reaction with an oxidizing agent like potassium permanganate (B83412) can re-oxidize vanadium through its various states back to vanadium(V). rsc.org

The reduction of vanadium(IV) can be carried out using reducing agents such as zinc metal in an acidic medium. chemguide.co.uk The blue solution of VO²⁺ is first reduced to the green V³⁺ ion, [V(H₂O)₆]³⁺. wikipedia.orglibretexts.org With a sufficiently strong reducing agent and sometimes the addition of heat, further reduction to the purple V²⁺ ion, [V(H₂O)₆]²⁺, can be achieved. wikipedia.orglibretexts.org

The stepwise reduction can be represented by the following half-reactions:

VO²⁺(aq) + 2H⁺(aq) + e⁻ ⇌ V³⁺(aq) + H₂O(l) V³⁺(aq) + e⁻ ⇌ V²⁺(aq)

The different colors of the vanadium oxidation states provide a clear visual indication of the redox chemistry occurring in the solution. libretexts.org

Table 3: Colors of Vanadium Ions in Different Oxidation States

Oxidation State Ion Color
+5 VO₂⁺ Yellow
+4 VO²⁺ Blue
+3 V³⁺ Green
+2 V²⁺ Purple

Ligand Exchange and Complexation Reactions in Aqueous Media

The vanadyl ion, VO²⁺, readily undergoes ligand exchange and complexation reactions with a wide variety of ligands in aqueous solution. The coordinated water molecules in [VO(H₂O)₅]²⁺ can be replaced by other ligands that can form more stable complexes. These ligands are typically oxygen or nitrogen donors.

Examples of ligands that form stable complexes with vanadium(IV) include acetylacetonate (B107027) (acac), 8-hydroxyquinoline (B1678124) derivatives, and various Schiff bases. nih.govmdpi.com The formation of these complexes often results in a color change and can significantly alter the redox potential and reactivity of the vanadium center. For instance, the reaction of [VO(acac)₂] with certain ligands in methanol (B129727) can lead to the formation of new oxidovanadium(IV) complexes. mdpi.com

Coordination Chemistry of Vanadium Iv Hydroxide and Its Complexes

Elucidation of Coordination Geometries around Vanadium(IV) Centers

The geometry of vanadium(IV) complexes is heavily influenced by the presence of the strongly coordinating oxo group, which imparts a significant trans effect, weakening the bond to the ligand positioned opposite to it. This leads to characteristic coordination geometries, primarily distorted octahedral and square pyramidal arrangements.

Vanadium(IV) complexes commonly exhibit five- or six-coordinate geometries. In many cases, the coordination environment can be described as a distorted octahedron acs.org. The V=O bond is typically short, and the ligand trans to this bond is often weakly bound or absent altogether, leading to a square pyramidal geometry utexas.edu.

The five-coordinate square pyramidal geometry is prevalent in many vanadyl complexes, with the oxo group occupying the apical position and four donor atoms from other ligands forming the basal plane utexas.edu. In such arrangements, the vanadium atom is typically displaced from the basal plane towards the apical oxygen. Six-coordinate complexes often adopt a distorted octahedral geometry, where the sixth ligand is weakly coordinated in the position trans to the oxo group acs.org. The degree of distortion can vary, and in some cases, the geometry can be intermediate between square pyramidal and trigonal bipyramidal.

Complexation with Oxygen-Donor Ligands

Vanadium(IV) readily forms complexes with a variety of oxygen-donor ligands. These ligands coordinate to the vanadium center through oxygen atoms, influencing the electronic and structural properties of the resulting complexes. Common oxygen-donor ligands include carboxylates, alcoholates, and phenolates. For instance, α-hydroxycarboxylic acids have been shown to form stable complexes with vanadium(V), and similar interactions are expected with vanadium(IV) uidaho.eduresearchgate.net. The interaction with carboxylate groups can be distinguished based on the separation of the symmetric and asymmetric stretching frequencies in the infrared spectrum, which can indicate monodentate, bidentate, or bridging coordination modes nih.gov.

An example of a well-studied vanadium(IV) complex with an oxygen-donor ligand is vanadyl acetylacetonate (B107027), [VO(acac)₂]. In this complex, the vanadium center is five-coordinate with a square pyramidal geometry benthamopen.com.

Complexation with Mixed Donor Ligands (e.g., N,O-Donor Systems)

Vanadium(IV) also forms stable complexes with mixed-donor ligands, particularly those containing both nitrogen and oxygen donor atoms (N,O-donor systems). These ligands are of significant interest due to their relevance in biological systems and catalysis.

Schiff Base Ligands: Schiff bases are a versatile class of N,O-donor ligands that form stable complexes with vanadium(IV) nepjol.infotandfonline.comacs.org. These ligands are typically multidentate, coordinating to the vanadium center through imine nitrogen and phenolate oxygen atoms tandfonline.comjournalajocs.com. The resulting complexes often exhibit square pyramidal or distorted octahedral geometries nih.gov. For example, tetradentate Schiff base ligands can form five-coordinate vanadium(IV) complexes with a distorted square-pyramidal environment nih.gov.

Amino Acid Ligands: Amino acids and their derivatives can also act as N,O-donor ligands, forming complexes with vanadium(IV) nih.govmdpi.com. The coordination can occur through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group journalajocs.comnih.gov. The study of vanadium(IV) complexes with amino acid Schiff bases has revealed that these ligands can act as tridentate chelating agents journalajocs.com.

Ligand TypeDonor AtomsCommon Coordination GeometriesExample Ligand
Oxygen-DonorO, OSquare Pyramidal, Distorted OctahedralAcetylacetonate
Mixed N,O-DonorN, OSquare Pyramidal, Distorted OctahedralSalicylidene-L-tryptophanate nih.govnih.gov
Mixed N,O-DonorN, ODistorted OctahedralN-salicylidene-β-alanine journalajocs.com

Spectroscopic and Diffraction Techniques for Structural Characterization of Vanadium(IV) Complexes

A variety of spectroscopic and diffraction techniques are employed to elucidate the structure and electronic properties of vanadium(IV) complexes in both the solid state and in solution.

X-ray Absorption Spectroscopy (XAS), including the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful tool for determining the local coordination environment of metal ions in non-crystalline samples, such as solutions mdpi.comrsc.org. EXAFS provides information on the number, type, and distance of neighboring atoms to the absorbing atom. This technique is particularly useful for characterizing the structure of catalytically active species in solution mdpi.comrsc.org. The pre-edge region of the X-ray absorption spectrum can also provide information about the oxidation state and coordination geometry of the vanadium center wiley-vch.de.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as vanadium(IV) complexes which have one unpaired electron (d¹ configuration) utexas.edursc.orgtandfonline.com. The EPR spectra of vanadium(IV) complexes are characterized by a hyperfine splitting pattern arising from the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), which results in a characteristic eight-line spectrum utexas.edursc.orgnih.gov.

The analysis of the EPR spectrum provides the g-tensor and the hyperfine coupling tensor (A-tensor) parameters rsc.orgrsc.org. These parameters are sensitive to the coordination environment of the vanadium(IV) ion, including the nature of the donor atoms and the coordination geometry nih.gov. Therefore, EPR is an invaluable tool for determining the structure of vanadium(IV) complexes in solution and for probing subtle changes in their coordination environment acs.orgnih.govdtic.mil. For instance, the spin Hamiltonian parameters obtained from EPR spectra can help to ascertain a distorted square pyramidal geometry around the vanadium center tandfonline.com.

TechniqueInformation ObtainedApplication to Vanadium(IV) Complexes
EXAFS Local coordination environment (number, type, and distance of neighboring atoms)Determination of solution structures, characterization of catalytic intermediates mdpi.comrsc.org
LAXS Radial distribution of atomsComplementary to EXAFS for solution structure determination
EPR g-tensor and hyperfine coupling tensor (A-tensor)Determination of oxidation state, coordination geometry, and nature of donor atoms in paramagnetic V(IV) complexes utexas.edursc.orgtandfonline.comrsc.orgnih.gov

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of Vanadium(IV) coordination complexes. Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the bonding environment and geometry of the vanadium center.

Fourier-Transform Infrared (FTIR) Spectroscopy

The electron-donating ability of the ligand coordinated in the trans position to the oxo group significantly influences the V=O bond length and, consequently, its stretching frequency. Stronger electron-donating ligands increase the electron density on the vanadium atom, which leads to repulsion with the V=O bond electrons. This repulsion lengthens and weakens the V=O bond, causing a shift of the stretching frequency to a lower wavenumber askanacademic.com. For instance, the V=O stretch in bis(acetylacetonato)oxovanadium(IV), [VO(acac)₂], is observed at 997 cm⁻¹. Upon addition of pyridine, a nitrogen-donor ligand, to the trans position to form [VO(acac)₂Py], this frequency shifts to 965.3 cm⁻¹, indicating a weakening of the V=O bond askanacademic.com. Oxygen-donor ligands generally cause a smaller reduction in the V=O stretching frequency compared to nitrogen-donor ligands, reflecting their weaker electron-donating capacity askanacademic.com.

Coordination of ligands is also confirmed by shifts in the vibrational frequencies of the ligands themselves. For example, in complexes with Schiff base ligands, a shift in the azomethine (C=N) stretching frequency to a lower wavenumber upon complexation indicates the binding of the azomethine nitrogen to the vanadium center allresearchjournal.comresearchgate.net. The appearance of new bands in the low-frequency region, such as those assigned to V-O and V-N vibrations (typically below 600 cm⁻¹), provides further evidence of complex formation allresearchjournal.com.

Table 1: Characteristic FTIR Frequencies for Selected Oxovanadium(IV) Complexes
Complexν(V=O) (cm⁻¹)Other Key Bands (cm⁻¹)Reference(s)
[VO(acac)₂]997- askanacademic.com
[VO(acac)₂Py]965.3- askanacademic.com
[VIVO(H₂O)L1]NO₃9641627 (C=N stretch) nih.gov
[VIVO(OCH₃)L2]9241596 (C=N stretch) nih.gov
[VO(acac)₂DCDA]H₂O~9481650 (C=N stretch), 527 (V-N), 462 (V-O) allresearchjournal.comresearchgate.net
[VO(L¹)SO₄(H₂O)₃/₂]·2.5H₂O971528 (V-O), 434 (V-N) scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to infer the coordination geometry of Vanadium(IV) complexes. Vanadium(IV) has a d¹ electron configuration. In a typical square-pyramidal geometry, the single d-electron resides in the dₓᵧ orbital. The electronic spectrum is expected to show three d-d transitions, which are Laporte-forbidden and thus of low intensity scirp.orgyoutube.com. These correspond to the excitation of the electron from the dₓᵧ orbital to the higher energy dₓz/dᵧz, dₓ²-ᵧ², and d₂² orbitals scirp.org.

Table 2: Electronic Spectral Data for Selected Oxovanadium(IV) Complexes
Complexλₘₐₓ (nm)AssignmentSuggested GeometryReference(s)
[VIVO(H₂O)L1]NO₃331, 402, 500, 660Ligand-centered, LMCT, d-d, d-dSquare Pyramidal nih.gov
[VIVO(OCH₃)L2]349, 402π-π* (azomethine), LMCTSquare Pyramidal nih.gov
[V₂(IV)O₂(L¹)(SO₄)₂(H₂O)]·H₂O17,730 cm⁻¹ (564 nm), 12,903 cm⁻¹ (775 nm)dₓᵧ → dₓ²-ᵧ², dₓᵧ → dₓz, dᵧzSquare Pyramidal scirp.org
A V(IV) Schiff Base Complex409LMCTHexa-coordinated acs.org

Single-Crystal X-ray Diffraction of Solid-State Vanadium(IV) Hydroxide (B78521) Complexes

For Vanadium(IV) complexes, this analysis typically reveals a coordination number of five or six. The most common geometry is a distorted square pyramid, where the vanadium atom is coordinated to four donor atoms in the basal plane and is strongly bonded to an apical oxo group nih.govacs.orgrsc.org. The vanadium atom is usually displaced from the basal plane towards the apical oxygen atom. The V=O bond is characteristically short, with bond lengths typically in the range of 1.57 to 1.64 Å nih.govacs.orgrsc.org. The bonds to the equatorial ligands are significantly longer. In some cases, a sixth ligand coordinates weakly in the position trans to the oxo group, resulting in a distorted octahedral geometry nih.gov.

For example, the crystal structure of VO(OH₂)₅₂ shows a vanadium center coordinated to one oxo ligand and five water molecules. The V=O bond distance is 1.591 Å, while the four equatorial V-OH₂ bonds are around 2.04 Å and the fifth water molecule, trans to the oxo group, is more weakly bound at a distance of 2.221 Å acs.org. Similarly, the structures of bis(acetylacetonato)oxovanadium(IV) with pyridine-based ligands, such as [VO(acac)₂(pyridine)], often show a distorted octahedral geometry with the oxo and pyridyl ligands occupying the axial positions nih.gov. The specific arrangement of ligands (e.g., cis vs. trans) and the degree of distortion from ideal geometries are precisely determined, providing unparalleled insight into the coordination chemistry of these complexes nih.gov.

Table 3: Selected Crystallographic Data for Solid-State Oxovanadium(IV) Complexes
ComplexCrystal SystemSpace GroupV=O Bond Length (Å)Other V-Ligand Bond Lengths (Å)Coordination GeometryReference(s)
VO(OH₂)₅₂MonoclinicP2₁/m1.591(3)V-O(eq): ~2.04, V-O(ax): 2.221(3)Distorted Octahedral acs.org
[VO(acac)₂(pyridine)]OrthorhombicFdd21.588(2)V-O: 1.969-2.007, V-N: 2.378(2)Distorted Octahedral nih.gov
[VO(acac)₂(4-cyanopyridine)]OrthorhombicFdd21.593(2)V-O: 1.977-1.990, V-N: 2.404(2)Distorted Octahedral nih.gov
[VO(nta)]⁻ complex--1.57-1.58A water molecule is coordinated cis to the oxo group.- rsc.org

Theoretical and Computational Investigations of Vanadium Iv Hydroxide Systems

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory has become an indispensable method for modeling the geometric and electronic properties of vanadium(IV) compounds. rsc.orgnih.govresearchgate.net DFT calculations allow for the accurate simulation of the environment around the vanadium center, helping to determine structure and predict spectroscopic parameters. nih.gov These computational approaches are particularly useful for understanding the intricate details of coordination, bonding, and the relative stability of different vanadium(IV) hydroxide (B78521) species. nih.govtandfonline.com

DFT studies have been instrumental in characterizing the coordination sphere of vanadium(IV) ions in various environments. In aqueous solutions, the vanadium(IV) ion is typically present as the oxidovanadium(IV) or vanadyl cation, [VO]²⁺. mdpi.com Computational models consistently show that the coordination geometry around the vanadium(IV) center is often a distorted square pyramidal or octahedral shape. tandfonline.commdpi.com

Car-Parrinello molecular dynamics (CPMD) simulations, which are based on DFT, reveal that the [VO]²⁺ ion in an aqueous solution is coordinated to five water ligands, forming a [VO(H₂O)₅]²⁺ complex. researchgate.netarxiv.orgaip.org DFT calculations have also been used to model the active sites of vanadium-containing proteins, confirming donor sets and coordination geometries. nih.gov For instance, simulations can distinguish between different coordination modes of ligands like histidine and water molecules. nih.gov Furthermore, DFT has been employed to elucidate the structure of binuclear vanadium(IV) complexes, confirming the coordination of water and hydroxide forms. doi.org These theoretical studies provide detailed information on bond lengths and angles, which are crucial for understanding the bonding nature between vanadium and its ligands. nih.gov

Table 1: Computed Coordination Numbers for Aqueous Vanadium Ions from CPMD Simulations
Vanadium IonOxidation StateCoordination Number (First Hydration Shell)Reference
V²⁺+26 arxiv.orgaip.org
V³⁺+36 arxiv.orgaip.org
VO²⁺+45 arxiv.orgaip.org
VO₂⁺+53 arxiv.orgaip.org

DFT calculations are crucial for determining the relative stability and formation energies of various vanadium(IV) species. tandfonline.com Thermodynamic analyses based on DFT have shown that VO(OH)₂ can be prepared as a stable precursor from vanadium(IV) solutions within a specific pH range. mdpi.com The stability of vanadium(IV) complexes with different ligands has been evaluated by comparing their apparent stability constants, with DFT providing insights into the underlying complexation mechanisms. researchgate.net

Computational studies have also investigated the thermal stability of vanadium electrolytes, a critical factor in applications like redox flow batteries. researchgate.net These studies reveal that stability is linked to processes like deprotonation and the formation of multimeric oxovanadium structures. researchgate.net By calculating thermodynamic parameters such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), DFT can predict the spontaneity and nature of extraction and complexation reactions involving vanadium(IV). csu.edu.cn For instance, calculations have shown that the extraction of vanadium(IV) by certain organic extractants is an endothermic process. csu.edu.cn

Molecular Dynamics Simulations for Aqueous Vanadium Ions and Hydrolysis

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of vanadium ions in aqueous solutions, offering insights into hydration structures, hydrolysis reactions, and diffusion. researchgate.netarxiv.orgaip.org Both classical MD and ab initio MD, such as Car-Parrinello molecular dynamics (CPMD), have been employed to study these systems. rsc.orgmdpi.com

CPMD simulations have been used to investigate the hydration structures of various vanadium ions at room temperature. aip.org These simulations confirm that the [VO]²⁺ ion has five water molecules in its first hydration shell. researchgate.netarxiv.org MD trajectories are used to study equilibrium structural and dynamical properties, including the computation of radial distribution functions to analyze the structure of the solution around the ion. rsc.org These simulations are vital for understanding the microscopic interactions that govern the macroscopic properties of vanadium electrolyte solutions. rsc.org

Theoretical Modeling of Protonation and Deprotonation Equilibria

Theoretical modeling is essential for understanding the acid-base chemistry of hydrated vanadium(IV) ions, which involves protonation and deprotonation steps. The hydrolysis of the [VO(H₂O)₅]²⁺ ion is a key process that leads to the formation of hydroxide species. Vanadium(IV) begins to hydrolyze and dimerize at a pH of approximately 4, and the pKa value for the [VO(H₂O)₅]²⁺ ion has been reported to be in the range of 5.3–6.0. researchgate.net

Ab initio metadynamics simulations have been used to compute the free energy profiles of hydrolysis reactions and to estimate the first acidity constants (pKa) for a range of aqueous vanadium cations. aip.org These calculations provide a quantitative measure of the tendency of a hydrated vanadium ion to release a proton, a fundamental step in the formation of vanadium hydroxide species. researchgate.netarxiv.org For instance, the pKa of aqueous V³⁺ was calculated to be 2.47, while the less acidic V²⁺ has a calculated pKa of 6.22. aip.org Such studies are critical for predicting the speciation of vanadium in aqueous solutions as a function of pH. researchgate.netarxiv.org

Table 2: Calculated First Acidity Constants (pKa) of Aqueous Vanadium Ions from Metadynamics Simulations
Aqueous IonCalculated pKaReference
V³⁺2.47 researchgate.netaip.org
VO₂⁺3.06 researchgate.netaip.org
VO²⁺5.38 researchgate.netaip.org
V²⁺6.22 researchgate.netaip.org

Computational Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT)

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of vanadium complexes. tandfonline.comacs.org TD-DFT can calculate the excited states of molecules, allowing for the simulation of electronic absorption (UV-Vis) spectra. acs.org This is valuable for corroborating experimental observations and assigning electronic transitions. tandfonline.com

TD-DFT has also been successfully applied to investigate the core excitation spectra of vanadium compounds, such as the X-ray Absorption Near Edge Structure (XANES). rsc.orgkek.jprsc.org While some systematic errors exist, these calculations can effectively reproduce the shape of pre-edge spectra, providing insight into the electronic and geometric structure of the metal center. kek.jprsc.org Furthermore, theoretical calculations of Electron Paramagnetic Resonance (EPR) parameters, such as the g-tensor and the ⁵¹V hyperfine coupling constant (A-tensor), show good agreement with experimental data and are crucial for characterizing paramagnetic V(IV) species. rsc.org

Reaction Pathway Analysis and Mechanistic Insights from Theoretical Calculations

Theoretical calculations provide profound mechanistic insights into reactions involving vanadium(IV). DFT studies can elucidate reaction pathways by identifying transition states and intermediates. For example, the catalytic activity of vanadium oxides, which often involves the V(IV)/V(V) redox couple, has been explained through theoretical models. chemguide.co.uklibretexts.org In the Contact Process for sulfuric acid production, V₂O₅ is reduced to vanadium(IV) oxide by SO₂, and then re-oxidized by O₂, a cycle that can be modeled computationally. chemguide.co.uklibretexts.org

DFT calculations have also been used to understand how additives can enhance the performance of vanadium-based materials. For instance, computations have shown that NH₄⁺ ions can reduce electrostatic interactions and promote smoother ion migration in vanadium oxide cathodes for batteries. nih.gov Mechanistic studies on the oxidation of vanadyl ions by hydrogen peroxide have been complemented by spectroscopic analysis to identify reaction products and intermediates. nih.gov These theoretical investigations are key to understanding the complex redox chemistry of vanadium and designing more efficient catalysts and energy storage materials. researchgate.netmdpi.com

Reactivity and Reaction Mechanisms Involving Vanadium Iv Hydroxide

Hydrolysis and Condensation Kinetics

In aqueous environments, the vanadyl ion undergoes hydrolysis, a process where water molecules react with the ion, leading to the formation of various hydroxo species. This initial step is crucial as it precedes condensation reactions, where these hydrolyzed species combine to form larger, polynuclear structures, eventually leading to the precipitation of Vanadium(IV) hydroxide (B78521), often represented as VO(OH)₂. nih.goveasychem.org

The hydrolysis of the VO²⁺ aqua-ion can be described by the following equilibrium reactions:

VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺

2 VO²⁺ + 2 H₂O ⇌ (VO)₂(OH)₂²⁺ + 2 H⁺

These reactions are pH-dependent, with the formation of hydrolyzed species becoming more significant as the pH increases. cost-nectar.eu The kinetics of these processes are generally fast, with equilibrium being established rapidly. The equilibrium constants for these hydrolysis reactions provide insight into the relative stability of the different species at a given pH. cost-nectar.eu

Table 1: Equilibrium Constants for Vanadium(IV) Hydrolysis Reactions at 298 K Below is an interactive table. Click on the headers to sort the data.

Reaction log K (at infinite dilution)
VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺ –5.30 ± 0.13
2 VO²⁺ + 2 H₂O ⇌ (VO)₂(OH)₂²⁺ + 2 H⁺ –6.71 ± 0.10

Data sourced from Brown and Ekberg, 2016. cost-nectar.eu

Redox Reaction Mechanisms

The vanadium element is well-known for its ability to exist in multiple stable oxidation states (+2, +3, +4, +5), which underpins its rich redox chemistry. chemguide.co.uklibretexts.org Vanadium(IV) species can act as either reducing or oxidizing agents depending on the reaction conditions and the nature of the reacting substrate.

While Vanadium(V) is a more potent oxidizing agent, Vanadium(IV) also participates in redox reactions with organic substrates. The mechanism often involves the transfer of a single electron. For example, in the context of vanadium redox flow batteries, organic additives containing hydroxyl or carboxyl groups can be oxidized, leading to the reduction of V(V) to V(IV). researchgate.net Conversely, V(IV) can act as a reductant. The oxidation of V(IV) to V(V) is a key reaction in many catalytic cycles. For instance, V(IV) can reduce molecular oxygen, a reaction whose rate increases with pH. nih.gov

Ligands play a critical role in modulating the redox properties and stability of vanadium's various oxidation states. nih.gov By coordinating to the vanadium center, ligands can significantly alter the redox potential of the V(V)/V(IV) couple and influence the kinetics of electron transfer reactions. chemrxiv.org

The effect of a ligand depends on its chemical nature. For example, EDTA and ATP tend to inhibit the reduction of oxygen by V(IV), whereas ligands like desferrioxamine and histidine can accelerate this process under specific pH conditions. nih.gov The coordination environment provided by the ligand can stabilize the V(IV) state against oxidation or, conversely, facilitate its oxidation to V(V). Amidoxime ligands, for instance, have been shown to react irreversibly with V(IV), causing its oxidation to V(V). rsc.orgnih.gov This reactivity highlights the crucial role of the ligand in directing the outcome of a redox process. Redox-active ligands can also directly participate in electron transfer, controlling the selectivity of oxidation reactions at the vanadium center. nih.govrsc.org

Table 2: Effect of Different Ligands on the Rate of Oxygen Reduction by Vanadium(IV) Below is an interactive table. Click on the headers to sort the data.

Ligand Effect on O₂ Reduction Rate pH Condition
EDTA Inhibition General
ATP Inhibition General
Desferrioxamine Acceleration Effective at pH 6.0, less so at 7.4
Histidine Enhancement pH 7.0 and 7.4

Data sourced from Stern et al., 1992. nih.gov

Interfacial Reactivity of Vanadium(IV) Hydroxides with Solid Surfaces

The interaction of Vanadium(IV) species with solid surfaces is a critical process in environmental geochemistry and materials science. Vanadium(IV) hydroxide and its precursor ions can adsorb onto a variety of materials, including clay minerals, metal oxides, and resins. deswater.combohrium.comustb.edu.cn

The adsorption mechanism is highly dependent on the surface chemistry of the solid and the solution pH. On materials with negatively charged surfaces, such as bentonite (B74815) clay, V(IV) species can adsorb through electrostatic interactions and surface complexation. deswater.combohrium.com The adsorption process is often pH-dependent, with maximum adsorption typically observed in the acidic to neutral pH range. deswater.combohrium.com For example, the adsorption of V(IV) on natural bentonite reaches a maximum at a pH of 2. deswater.com

Kinetic studies of these interfacial processes reveal that adsorption can be rate-limited by different steps. Models such as the pseudo-second-order kinetic model and intra-particle diffusion model are often used to describe the adsorption dynamics. deswater.comustb.edu.cn For instance, the adsorption of V(IV) on resin-activated carbon composite electrodes is well-described by the pseudo-second-order model for the entire process, with intra-particle diffusion being significant in the initial stage. ustb.edu.cn

The reaction of V(IV) with reactive mineral surfaces, such as the manganese oxide birnessite, involves redox processes. Birnessite can oxidize V(IV) to V(V), a reaction that leads to the reductive dissolution of the manganese oxide and the formation of secondary Mn(II) phases. nih.gov This interfacial redox reaction significantly influences the mobility and speciation of vanadium in the environment. nih.gov

Table 3: Adsorption Parameters for Vanadium(IV) on Different Surfaces Below is an interactive table. Click on the headers to sort the data.

Adsorbent Adsorption Model Key Findings
Natural Bentonite Pseudo-second-order Maximum adsorption (43%) at pH 2. deswater.com
Aluminum-Pillared Bentonite Intraparticle diffusion rate-limiting Adsorption increases up to a plateau in the pH range 4.5 - 6.0. bohrium.com
Resin-Activated Carbon Composite Freundlich Isotherm, Pseudo-second-order kinetics Adsorption is an exothermic process dominated by electric field forces. ustb.edu.cn
Glutamic Acid Response Surface Methodology Optimal adsorption (91.66%) at 90 °C and acidic conditions. acs.org

Table of Mentioned Chemical Compounds

Compound Name Formula
Adenosine triphosphate C₁₀H₁₆N₅O₁₃P₃
Alkenol R₂C=CR-CR₂-OH
Alkyl hydroperoxide ROOH
Amidoxime RC(NH₂)NOH
Ammonium (B1175870) metavanadate NH₄VO₃
Bentonite Al₂O₃·4SiO₂·H₂O
Birnessite (Na,Ca,K)ₓ(Mn⁴⁺,Mn³⁺)₂O₄·1.5H₂O
Carboxyl -COOH
Desferrioxamine C₂₅H₄₈N₆O₈
Dioxovanadium(V) ion VO₂⁺
EDTA (Ethylenediaminetetraacetic acid) C₁₀H₁₆N₂O₈
Histidine C₆H₉N₃O₂
Hydroxyl -OH
Manganese oxide MnO₂
tert-butyl hydroperoxide (CH₃)₃COOH
Vanadium(IV) hydroxide V(OH)₄ or VO(OH)₂

Environmental Geochemistry and Speciation of Vanadium Iv Hydroxide

Occurrence and Distribution of Vanadium(IV) Hydroxide (B78521) in Environmental Compartments

Vanadium is a redox-sensitive element that is widely distributed throughout the Earth's crust, with an average concentration of approximately 100 mg/kg. rsc.orgmdpi.com In the environment, vanadium primarily exists in three oxidation states: +III, +IV, and +V. rsc.org The tetravalent form, Vanadium(IV), often occurs as the vanadyl cation (VO²⁺) and its hydrolyzed species, including Vanadium(IV) hydroxide, formally Vanadium tetrahydroxide (V(OH)₄). The distribution of these species is governed by the specific physicochemical conditions of the environmental compartment.

Soils and Sediments: In soils, the total vanadium concentration is typically near 100 mg/kg. rsc.org The speciation of vanadium, however, is highly dependent on local conditions. Vanadium(IV) species are predominantly found under mildly reducing conditions and at lower pH values. rsc.orgresearchgate.net Acidic organic soils, in particular, are often dominated by organically complexed Vanadium(IV). rsc.org In more reduced environments, such as anoxic sediments and black shales, Vanadium(IV) is a significant component, often complexed with organic matter. rsc.org While direct measurements of solid-phase Vanadium(IV) hydroxide are not commonly reported, its formation is thermodynamically favored in specific pH and redox windows. It is often precipitated from sea water by ferric hydroxides and organic matter, contributing to vanadium accumulation in seabed sediments. mdpi.com For instance, sediment cores from Central Park Lake in New York City showed average vanadium concentrations ranging from 87 µg/g to 665 µg/g at different depths, reflecting varying depositional conditions. mdpi.com

Aqueous Systems: The concentration of dissolved vanadium in natural waters is generally low. In freshwaters, it is commonly below 1 μg/L, while seawater has a mean concentration of about 1.8 μg/L. rsc.org However, in areas influenced by volcanic activity or specific sedimentary rocks, concentrations can be significantly higher, reaching up to 180 μg/L in some cases. rsc.orgresearchgate.net In aqueous systems, Vanadium(IV) hydroxide exists as a sparingly soluble solid phase, and its dissolved form is primarily the vanadyl cation (VO²⁺) and its hydrolyzed forms. nih.gov The presence of Vanadium(IV) in oxic surface waters has been reported, which is often attributed to the formation of stable complexes with organic or inorganic ligands that prevent its oxidation to Vanadium(V). nih.gov In estuarine waters, a significant portion of the total dissolved vanadium, up to 26%, can be present as V(IV) in oxygen-depleted layers. nih.gov

The following table summarizes the typical concentrations and dominant forms of Vanadium(IV) in various environmental settings.

Environmental CompartmentTypical Vanadium ConcentrationDominant Vanadium(IV) Species
Oxic Soils~100 mg/kgMixture with Vanadium(V); V(IV) within primary minerals. rsc.org
Acid Organic SoilsVariableOrganically complexed vanadyl(IV). rsc.org
Anoxic SedimentsVariable, can be enrichedOrganically complexed vanadyl(IV). rsc.org
Freshwaters< 1 μg/LDissolved vanadyl cation (VO²⁺) and its complexes. rsc.org
Seawater~1.8 μg/LDissolved vanadyl cation (VO²⁺) and its complexes. rsc.org
Oxygen-depleted WatersVariableHigher proportion of dissolved V(IV) species. nih.gov

Influence of Environmental Parameters on Vanadium(IV) Speciation in Soils and Aqueous Systems

The speciation of Vanadium(IV), including the stability of Vanadium(IV) hydroxide, is critically dependent on a suite of environmental parameters. The interplay of these factors dictates its mobility, bioavailability, and ultimate fate in soils and aqueous environments.

The pH and redox potential (Eh) are the master variables controlling vanadium speciation. researchgate.net Vanadium(IV) species, including the vanadyl cation (VO²⁺) and its solid hydroxide form, are most stable under acidic to neutral pH and mildly reducing conditions. rsc.orgresearchgate.net As pH increases, the vanadyl ion undergoes hydrolysis.

Pourbaix (Eh-pH) diagrams for the vanadium-water system illustrate the thermodynamic stability fields for different vanadium species. These diagrams show that solid Vanadium(IV) oxides and hydroxides are stable within a specific range of low pH and reducing potentials. nih.govrsc.org Under oxidizing conditions, Vanadium(IV) is readily oxidized to the more mobile and soluble Vanadium(V) species, such as vanadate (B1173111) anions (H₂VO₄⁻, HVO₄²⁻). researchgate.net Conversely, under strongly reducing conditions, Vanadium(IV) can be further reduced to Vanadium(III). rsc.org Therefore, fluctuations in environmental conditions, such as the flooding of a soil which leads to a decreased redox potential, can cause a shift in vanadium speciation, often leading to the reduction of Vanadium(V) to Vanadium(IV). researchgate.net

Organic Matter: Soil organic matter (SOM) and dissolved organic matter (DOM) play a crucial role in the geochemistry of Vanadium(IV). rsc.org Humic substances within organic matter have the capacity to reduce Vanadium(V) to Vanadium(IV). researchgate.netrsc.org Following reduction, the resulting vanadyl(IV) cation is strongly complexed by organic ligands, particularly through oxygen-donor groups like carboxylates. rsc.org This complexation enhances the stability of Vanadium(IV) even in environments that would otherwise favor its oxidation. rsc.org In soils with high organic matter content, such as the mor layer of podzols, a significant fraction of the total vanadium can be sorbed to organic matter as Vanadium(IV). rsc.org

Mineral Phases: Vanadium(IV) species can also interact strongly with the surfaces of mineral phases, particularly iron (Fe) and aluminum (Al) hydroxides and oxides. rsc.org The vanadyl cation can adsorb onto these mineral surfaces, which can limit its mobility in the environment. rsc.org However, the reductive dissolution of iron (hydr)oxides under anoxic conditions can lead to the release of associated vanadium. researchgate.net This process can increase the concentration of dissolved vanadium, which may then be present as Vanadium(IV) complexed with newly available dissolved organic matter. researchgate.net Vanadium(V) also adsorbs strongly to these mineral phases, and competition for sorption sites can occur. rsc.org

The following table summarizes the key interactions influencing Vanadium(IV) speciation.

Interacting ComponentProcessEffect on Vanadium(IV)
Soil/Dissolved Organic MatterReduction of V(V) to V(IV)Increases V(IV) concentration. researchgate.netrsc.org
Soil/Dissolved Organic MatterComplexationStabilizes V(IV) against oxidation and affects mobility. rsc.orgrsc.org
Iron and Aluminum HydroxidesAdsorptionSequesters V(IV) from solution, reducing mobility. rsc.org
Iron and Aluminum HydroxidesReductive DissolutionReleases adsorbed vanadium, potentially increasing dissolved V(IV). researchgate.net

Advanced Analytical Approaches for Environmental Vanadium Speciation

Accurately determining the speciation of vanadium in complex environmental matrices is essential for understanding its behavior and potential impact. Advanced analytical techniques are required to distinguish between its different oxidation states and molecular forms.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, non-destructive technique for determining the oxidation state and coordination geometry of vanadium in solid-phase environmental samples like soils and sediments. anl.govpyrometallurgy.co.za The technique is element-specific and can be applied to both crystalline and amorphous materials. pyrometallurgy.co.za

The V K-edge XANES spectrum has distinct features, particularly in the pre-edge region, that are highly sensitive to the oxidation state and local symmetry of the vanadium atom. anl.gov The energy position and intensity of the pre-edge peak can be correlated with the valence state of vanadium. geoscienceworld.org For instance, the oxidation state of vanadium can be determined by comparing the main edge energy of an unknown sample to those of well-characterized vanadium standard compounds (e.g., V₂O₃ for V(III), VO₂ for V(IV), and V₂O₅ for V(V)). pyrometallurgy.co.za By using linear combination fitting of the sample's XANES spectrum with a library of spectra from reference compounds, the relative proportions of different vanadium species, such as V(III), V(IV), and V(V), can be quantified. pyrometallurgy.co.zaresearchgate.net This approach has been successfully used to elucidate the distribution of vanadium speciation in materials like leached steel slag, showing an increase in oxidation state from +3 to +5 as the material weathers. anl.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, but the accurate determination of vanadium at its primary isotope, ⁵¹V, is hampered by polyatomic interferences, most notably from ³⁵Cl¹⁶O⁺ and ³⁴S¹⁶OH⁺, which have the same mass-to-charge ratio. rsc.org This is a significant problem in the analysis of environmental samples, which often contain high concentrations of chloride and sulfate.

To overcome these interferences, modern ICP-MS instruments are equipped with collision/reaction cells (CRC). nih.gov These cells are placed before the mass analyzer and are filled with a gas that selectively reacts with either the interfering ions or the analyte ions. nih.gov For vanadium analysis, ammonia (B1221849) (NH₃) is an effective reaction gas that reduces the ³⁵Cl¹⁶O⁺ interference by several orders of magnitude, allowing for much lower detection limits for ⁵¹V. rsc.orgrsc.org Another approach involves using oxygen (O₂) as a reaction gas to convert the vanadium analyte ions (V⁺) to vanadium oxide ions (VO⁺) at a different mass-to-charge ratio (m/z 67), thereby shifting the measurement to a mass region free from the original interference. researchgate.netnih.gov When coupled with a separation technique like liquid chromatography (LC), ICP-MS with a reaction cell becomes a powerful tool for speciation analysis, enabling the separate quantification of dissolved V(IV) and V(V) species in water samples with very low detection limits, often in the ng/L range. rsc.org

Sequential Extraction Methodsmdpi.com

Sequential extraction methods are a set of operational procedures used to partition the total concentration of an element in a soil or sediment sample into various geochemical fractions. These methods provide valuable insights into the potential mobility, bioavailability, and environmental risk associated with contaminants like vanadium. By using a series of chemical extractants of increasing strength, these techniques selectively dissolve different solid phases, thereby releasing the associated vanadium. The resulting fractions are operationally defined and provide an estimation of how vanadium is bound within the solid matrix.

The most commonly employed sequential extraction procedures for trace metals, including vanadium, are the Tessier and the Community Bureau of Reference (BCR) methods. epa.gov These protocols, and their various modifications, target different geochemical phases of the soil or sediment, such as the exchangeable fraction, carbonate-bound, iron and manganese oxide-bound, organic matter-bound, and the residual fraction. epa.govresearchgate.net

Research has shown that the distribution of vanadium across these fractions can vary significantly depending on the soil type, source of contamination, and prevailing environmental conditions. epa.govresearchgate.net Generally, a large proportion of vanadium in soils and sediments is found in the more stable, residual fraction, indicating low mobility under normal environmental conditions. researchgate.netnih.gov However, the portions associated with more labile phases, such as the exchangeable and carbonate-bound fractions, are of greater environmental concern due to their potential for mobilization.

Detailed Research Findings

Numerous studies have utilized sequential extraction methods to investigate the speciation of vanadium in a variety of environmental settings, from uncontaminated soils to industrially polluted sites and mine tailings. The findings from these studies highlight the diverse distribution of vanadium in different geochemical fractions.

A study utilizing the BCR sequential extraction method on soils and vanadium titano-magnetite tailings from a mining area in Panzhihua, China, provides a clear example of the typical distribution of vanadium. researchgate.net The results, as detailed in the table below, show that the majority of vanadium is present in the residual fraction, indicating a low potential for immediate bioavailability. researchgate.net The more mobile fractions (acid-soluble, reducible, and oxidizable) account for a much smaller percentage of the total vanadium content. researchgate.net

Another investigation on industrial, urban, and volcanic soils using a modified Tessier method revealed that a very high percentage of vanadium (94% to 100%) was found in the fourth fraction, which corresponds to the organic matter and sulfide-bound phase. rsc.org This suggests that in these specific environments, organic matter and sulfides play a crucial role in sequestering vanadium.

The following table summarizes the findings from various research studies that have employed sequential extraction methods to determine the distribution of vanadium in soils and sediments. The data illustrates the variability in vanadium fractionation across different sample types and locations.

These detailed research findings underscore the importance of sequential extraction methods in understanding the environmental geochemistry of vanadium. The operational speciation data derived from these methods are critical for assessing the potential environmental risks posed by vanadium contamination and for developing effective remediation strategies. While the residual fraction often immobilizes the bulk of vanadium, the proportions in the more labile fractions can serve as an indicator of potential mobilization under changing environmental conditions, such as shifts in pH or redox potential.

Applications in Materials Science Leveraging Vanadium Iv Hydroxide Chemistry

Precursor Role in the Synthesis of Vanadium Oxides and Nanostructures

Vanadium(IV) hydroxide (B78521) is a critical, albeit often unisolated, precursor in the synthesis of various vanadium oxides, particularly vanadium dioxide (VO₂) and mixed-valence oxides. Its formation via the hydrolysis of vanadium(IV) salts (e.g., VOSO₄) or the reduction of vanadium(V) precursors in aqueous media is a key step in many hydrothermal and sol-gel synthesis routes. The subsequent dehydration and crystallization of the hydroxide intermediate under controlled conditions allow for the formation of vanadium oxide polymorphs with high purity and desired crystallinity.

For instance, in hydrothermal synthesis, the pH of the solution, temperature, and pressure directly influence the olation and oxolation processes of vanadium hydroxide species. These processes involve the formation of V-OH-V and V-O-V bridges, which are the fundamental steps in building the extended lattice of the resulting oxide. By manipulating these parameters, it is possible to direct the synthesis towards a specific vanadium oxide phase, such as the monoclinic VO₂(M) or the metastable VO₂(B).

The transient nature of vanadium(IV) hydroxide in solution is instrumental in controlling the morphology of the resulting vanadium oxide nanomaterials. The growth of anisotropic nanostructures like nanorods, nanowires, nanobelts, and nanosheets is often governed by the controlled condensation of hydroxide intermediates onto specific crystal facets. Various synthesis parameters can be tuned to achieve this morphological control. mdpi.commdpi.com

Hydrothermal methods, in particular, leverage the chemistry of vanadium hydroxide intermediates to produce a wide array of nanostructures. mdpi.commdpi.com By adjusting factors such as the concentration of the vanadium precursor, the type of reducing agent, pH, and the presence of structure-directing agents or surfactants, researchers can guide the self-assembly process. acs.org For example, the concentration of reducing agents like hydrazine (B178648) hydrate (B1144303) has been shown to be a sensitive parameter for controlling the final morphology of VO₂ nanostructures. acs.org Similarly, the choice of organic additives can lead to the formation of complex, hierarchical structures like nanoflowers or nano-urchins, which are self-assembled from primary 1D or 2D nanostructures. mdpi.com

The table below summarizes how different synthesis conditions, which influence the formation and condensation of vanadium hydroxide intermediates, lead to vanadium oxide nanomaterials with distinct morphologies.

Vanadium Oxide PhaseMorphologySynthesis MethodKey Parameters Influencing V(OH)ₓ IntermediatesReference
VO₂(M)NanorodsHydrothermalpH, Reducing Agent (Formic Acid) researchgate.net
VO₂(B)NanosheetsHydrothermalReducing Agent (Glucose), Temperature acs.org
V₂O₅NanobeltsHydrothermalpH, Temperature mdpi.com
V₃O₇·H₂ONanorodsHydrothermalStoichiometry of Reducing Agent rsc.org
VOₓNanotubesSol-gel / HydrothermalStructure-directing Agent (e.g., primary amines) acs.org
V₂O₅NanoflowersHydrothermalSolvent Composition, Template (Hexadecylamine) mdpi.com

Functional Materials Development

The ability to produce vanadium oxide nanostructures with controlled morphologies via vanadium(IV) hydroxide chemistry is crucial for the development of advanced functional materials. The high surface area, tailored crystal facets, and unique electronic properties of these nanostructured oxides make them highly suitable for applications in energy storage and photoelectrochemistry.

Nanostructured vanadium oxides, synthesized through routes involving hydroxide precursors, are extensively studied as high-performance electrode materials for lithium-ion batteries (LIBs) and supercapacitors. rsc.orgresearchgate.netacs.org The multiple oxidation states of vanadium (+2 to +5) allow for rich redox reactions, leading to high theoretical capacities for energy storage. researchgate.netresearchgate.net The nanostructuring of these materials addresses key limitations of bulk vanadium oxides, such as low ionic and electronic conductivity and poor structural stability during ion intercalation/deintercalation cycles. researchgate.netacs.org

The controlled morphologies, such as nanorods or nanosheets, provide short diffusion paths for ions, a large surface area for electrolyte interaction, and better accommodation of the strain associated with cycling. rsc.org For example, VO₂·0.43H₂O with a flaky particle morphology, synthesized via a hydrothermal reduction method, has demonstrated high capacity (160 mAh g⁻¹), excellent cyclability (142.5 mAh g⁻¹ after 500 cycles), and high rate capability when used as an electrode in lithium batteries. researchgate.net Similarly, hierarchical V₂O₅ nanoflowers maintain their porous structure upon heat treatment, which facilitates fast ion diffusion and results in high reversible specific capacities, particularly at high charge/discharge rates. rsc.org

The following table presents selected research findings on the electrochemical performance of vanadium oxides derived from synthesis methods involving hydroxide intermediates.

Electrode MaterialApplicationSpecific Capacity / CapacitanceCycling StabilityKey Synthesis FeatureReference
VO₂·0.43H₂O flakesLi-ion Battery160 mAh g⁻¹142.5 mAh g⁻¹ after 500 cyclesHydrothermal Reduction researchgate.net
Hierarchical V₂O₅ NanoflowersLi-ion Battery140 mAh g⁻¹ at 10CExcellent high-rate performanceElectrochemical synthesis with aging rsc.org
V₂O₅/rGO NanosheetsSupercapacitor310.1 F g⁻¹ at 1 A g⁻¹96.8% retention after 10,000 cyclesHydrothermal synthesis mdpi.com
V₂O₃/VO₂@CarbonLi-ion BatteryHigh rate capability and stabilityStructurally stableDesigned heterostructure synthesis researchgate.net
V₂O₅ Nanobelt/rGO CompositeSupercapacitorSuperior to individual components>80% retention after 500 cyclesOne-step hydrothermal method nih.gov

Vanadium oxides are semiconductors with band gaps that often allow for the absorption of visible light, making them candidates for photocatalytic and photoelectrochemical applications. rsc.org V₂O₅, for instance, has a narrow band gap of around 2.2 eV, enabling it to utilize a significant portion of the solar spectrum. rsc.org The synthesis of nanostructured vanadium oxides via hydroxide-based routes can enhance their photoactivity by increasing the surface area and creating more active sites for redox reactions.

Research has shown that various vanadium oxide phases, including V₂O₅, VO₂(M), VO₂(B), and V₆O₁₃, can act as visible-light-responsive photocatalysts for hydrogen production. researchgate.net The photocatalytic activity is often attributed to dissolved vanadate (B1173111) species, such as H₂VO₄⁻, which can form when supported vanadium oxide is in an aqueous environment. d-nb.info Furthermore, creating mixed-valence vanadium oxides, such as V(IV)-V(V) systems, can lead to electronic structures that are favorable for visible-light-driven photocatalysis. rsc.org Doping other semiconductors, like TiO₂, with Vanadium(IV) has also been shown to extend their light absorption into the visible region, thereby enhancing their photocatalytic activity for degrading organic pollutants under visible light. nih.gov

Integration into Hybrid Materials and Composites

To further enhance the functional properties of vanadium oxides, particularly their electrical conductivity and structural stability for energy storage applications, they are often integrated into hybrid materials and composites. Carbonaceous materials like reduced graphene oxide (rGO) and carbon nanotubes (CNTs) are common choices for creating these composites. mdpi.comnih.gov

Hydrothermal synthesis methods are particularly well-suited for creating these composites. In a typical one-pot synthesis, a vanadium precursor and graphene oxide (GO) are mixed in an aqueous solution. During the hydrothermal process, the vanadium precursor hydrolyzes to form vanadium(IV) hydroxide intermediates, which then nucleate and grow as vanadium oxide nanostructures directly onto the surface of the GO sheets. Simultaneously, the GO is hydrothermally reduced to rGO. nih.gov This in situ growth ensures an intimate contact between the vanadium oxide and the conductive graphene network.

Catalytic Applications and Mechanisms Involving Vanadium Iv Hydroxide

Role of Vanadium(IV) Species in Oxidation Catalysis

Vanadium(IV) compounds are pivotal intermediates and active species in a multitude of catalytic oxidation reactions. researchgate.netresearchgate.net Their catalytic prowess is harnessed in both homogeneous and heterogeneous systems for the transformation of various organic substrates. sci-hub.seulisboa.ptrsc.org While vanadium(IV)-oxo complexes themselves can be slow oxidants, their reactivity is significantly enhanced in the presence of co-oxidants like hydrogen peroxide, which generate highly efficient oxidizing species. rsc.orgresearchgate.net These catalytic systems are employed for the oxidation of alkanes, alcohols, alkenes, and sulfur-containing compounds. acs.orgresearchgate.netosti.gov

In homogeneous catalysis, well-defined vanadium(IV) complexes serve as soluble catalysts. researchgate.net These systems offer high activity and selectivity under mild reaction conditions. ulisboa.ptelectronicsandbooks.com For instance, oxovanadium(IV) complexes have been effectively used in the catalytic oxidation of sulfides to sulfoxides, demonstrating high efficiency and complete selectivity with no over-oxidation to sulfones. researchgate.net Similarly, vanadium salts have proven to be the most active among several metal ions for the molecular oxygen oxidation of N-(phosphonomethyl)iminodiacetic acid. electronicsandbooks.com

However, a significant drawback of homogeneous vanadium catalysis is the difficulty in separating the catalyst from the reaction products, which complicates recycling and continuous industrial processes. researchgate.net

Table 1: Performance of Homogeneous Vanadium(IV) Catalysts in Oxidation Reactions

Catalyst SystemSubstrateOxidantMain ProductYield/ConversionReference
Vanadium(IV,V) SaltsN-(phosphonomethyl)iminodiacetic acidO₂N-(phosphonomethyl)glycineHigh Rate electronicsandbooks.com
Oxovanadium(IV) Complex 1ThioanisoleH₂O₂Thioanisole oxide80% Yield researchgate.net
Oxovanadium(IV) Complex 2ThioanisoleH₂O₂Thioanisole oxide75% Yield researchgate.net
Vanadium(IV) ComplexDiphenylmethaneTBHPBenzophenone96% Conversion researchgate.net

To overcome the limitations of homogeneous systems, vanadium(IV) species are often immobilized on solid supports. researchgate.netrsc.org Supported vanadium oxide catalysts are crucial in many large-scale industrial processes, including the production of sulfuric acid and phthalic anhydride, as well as in environmental applications like the selective catalytic reduction (SCR) of nitrogen oxides (NOx). uu.nllehigh.edulehigh.edu

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanisms of vanadium-catalyzed oxidations is crucial for optimizing catalyst performance and designing new, more efficient catalysts. sci-hub.seacs.org The catalytic cycle generally involves the interaction of the vanadium species with both the substrate and an oxidant. In many cases, the vanadium(IV) species is oxidized to a vanadium(V) species, which then acts as the primary oxidant for the organic substrate, regenerating the vanadium(IV) catalyst in the process. researchgate.net

The Mars-van Krevelen mechanism is a widely accepted model for describing the function of heterogeneous metal oxide catalysts, particularly vanadium oxides. scribd.comresearchgate.netfiveable.me This mechanism involves a two-step redox cycle. libretexts.orgchemguide.co.uk

Catalyst Reduction : The substrate reacts with the catalyst, abstracting a lattice oxygen atom from the vanadium oxide. This oxidizes the substrate and reduces the catalyst, for example, from V₂O₅ (V⁵⁺) to V₂O₄ (V⁴⁺). libretexts.orgchemguide.co.ukscribd.com

Catalyst Re-oxidation : The reduced catalyst is then re-oxidized by a gaseous oxidant (typically oxygen), replenishing the lattice oxygen vacancy and completing the catalytic cycle. libretexts.orgchemguide.co.ukscribd.com

The precise structure of the active vanadium site dictates its catalytic activity. acs.orgresearchgate.net A variety of spectroscopic techniques, including Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), Raman, and UV-vis spectroscopy, are employed to characterize these active sites. researchgate.netrsc.orgugent.be These studies aim to understand the coordination environment, geometry, and electronic properties of the vanadium species under reaction conditions. rsc.orgchemrxiv.org

For supported catalysts, the active sites are often highly dispersed monomeric or polymeric vanadyl species. researchgate.netresearchgate.net The design of advanced catalysts focuses on controlling the structure of these sites by modifying the support material or the synthesis method. lehigh.eduresearchgate.net For example, creating well-defined, isolated VO₄ units on a support can lead to enhanced catalytic activity compared to crystalline V₂O₅. lehigh.edu Characterization of V(IV) complexes has also been used to understand the active site structure of vanadium-dependent enzymes, suggesting that in some biological systems, the active site may contain at least two nitrogen atoms coordinated to the vanadium. acs.org

Impact of Vanadium(IV) Hydroxide (B78521) Speciation on Catalytic Performance

The term "vanadium(IV) hydroxide" encompasses a range of species whose specific form, or speciation, has a profound impact on catalytic activity and selectivity. lehigh.edu In solution or on a catalyst support, V(IV) can exist in various forms, from simple hydrated ions to complex polymeric oxo-hydroxo species. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Tailored Vanadium(IV) Hydroxide (B78521) Structures

The ability to control the morphology, particle size, and crystallinity of vanadium(IV) hydroxide is paramount for optimizing its performance in various applications. Future research is increasingly focused on developing novel synthetic routes that offer precise control over these parameters. Key emerging methods include hydrothermal and sol-gel synthesis.

Hydrothermal synthesis is a promising method for producing nanostructured vanadium oxides with diverse morphologies, such as nanowires, nanorods, and nanospheres. nih.govmdpi.com This technique involves the treatment of aqueous V(V) solutions under controlled temperature and pressure, which influences the final structure of the material. mdpi.com The pH of the solution is a critical parameter in determining the morphology of the resulting vanadium oxide-based nanomaterials. mdpi.com For instance, the intermediate molecular precursor [VO(OH)4(H2O)]- can be formed, which then undergoes polycondensation to create 2D layered compounds. nih.gov

Sol-gel synthesis offers another versatile route for preparing vanadium oxides. This method involves the hydrolysis and condensation of vanadium precursors, such as vanadium alkoxides. mdpi.comconicet.gov.ar The sol-gel process allows for the creation of vanadium oxide materials with high surface area and well-dispersed active species. conicet.gov.ar The choice of solvent and the presence of structure-directing agents can be used to tailor the final properties of the material. mdpi.comresearchgate.net

Synthesis MethodKey ParametersResulting StructuresAdvantages
Hydrothermal Synthesis Temperature, pH, Reaction TimeNanowires, Nanorods, Nanoflowers, Nanourchins mdpi.comHigh crystallinity, control over morphology
Sol-Gel Synthesis Precursor type, Solvent, Catalyst, TemperatureNanoparticles, Thin films, Aerogels researchgate.netmdpi.comHigh purity, homogeneity, low processing temperature
Controlled Precipitation pH, Temperature, Precipitating agentAmorphous or crystalline precipitates mdpi.comgoogle.comSimple, scalable, cost-effective

Advanced Spectroscopic and In-Situ Characterization Techniques

A deeper understanding of the formation mechanisms, structural evolution, and dynamic behavior of vanadium(IV) hydroxide under operational conditions is crucial for its effective application. Advanced spectroscopic and in-situ characterization techniques are pivotal in providing these insights.

Operando spectroscopy, particularly Raman spectroscopy, is a powerful tool for monitoring the electrochemical reactions of vanadium species in real-time. kit.edu This technique allows researchers to track the oxidation states and coordination environments of vanadium ions at the electrode-electrolyte interface during processes like battery charging and discharging. kit.edu For example, it has been used to identify reaction intermediates of dimeric vanadium species on graphite (B72142) electrode surfaces. kit.edu

In-situ X-ray absorption spectroscopy (XAS) is another critical technique for probing the local atomic and electronic structure of vanadium hydroxide. It can provide information on the oxidation state and coordination geometry of vanadium atoms as they change in response to different stimuli. acs.org

TechniqueInformation ObtainedApplication Area
Operando Raman Spectroscopy Real-time vibrational modes, identification of reaction intermediates. kit.eduElectrocatalysis, Battery research. kit.edu
In-Situ X-ray Diffraction (XRD) Real-time phase changes, lattice parameter evolution. researchgate.netBattery materials, Phase transitions. researchgate.net
In-Situ X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond distances. acs.orgCatalysis, Materials synthesis. acs.org

Multiscale Computational Modeling of Vanadium(IV) Hydroxide Systems

Computational modeling provides a powerful lens through which to investigate the properties and behavior of vanadium(IV) hydroxide at the atomic and molecular levels. Multiscale modeling approaches, which combine different levels of theory, are becoming increasingly important for understanding complex phenomena.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. DFT calculations can be employed to predict the hydration structures, hydrolysis reactions, and diffusion of aqueous vanadium ions, which is crucial for applications like redox flow batteries. researchgate.net For instance, simulations have been used to determine the coordination numbers and acidity constants of various vanadium aqua ions. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time evolution of systems of interacting atoms and molecules. This technique can provide insights into the microstructure and diffusion pathways in amorphous vanadium materials. vnu.edu.vn MD simulations have been used to model the interaction between dislocations and iron-vanadium precipitates in steel, revealing how the precipitate structure changes from crystalline to amorphous during deformation. mdpi.com

Modeling TechniqueKey InsightsResearch Focus
Density Functional Theory (DFT) Electronic structure, reaction energetics, spectroscopic properties. researchgate.netCatalytic mechanisms, material stability. researchgate.net
Molecular Dynamics (MD) Diffusion coefficients, structural transitions, mechanical properties. vnu.edu.vnmdpi.comElectrolyte behavior, material degradation.
Car-Parrinello Molecular Dynamics (CPMD) Hydration structures, hydrolysis reactions, diffusion of aqueous ions. researchgate.netProperties of electroactive vanadium species in solution. researchgate.net

Exploration of New Applications in Emerging Technologies

The unique properties of vanadium(IV) hydroxide are paving the way for its use in a range of emerging technologies, from next-generation energy storage to environmental remediation and biomedical applications.

In the realm of energy storage , vanadium-based materials are being extensively researched for their potential in next-generation batteries. nih.govacs.org Vanadium compounds exhibit rich redox chemistry due to their multiple valency and coordination geometries, making them suitable for use in various battery systems, including monovalent and multivalent-ion batteries. nih.govacs.org Recent research has shown that doping lithium-rich manganese oxide cathodes with vanadium can significantly improve battery efficiency and stability. vanitec.orgmiragenews.com

For environmental remediation , vanadium compounds are being investigated for their catalytic properties. They can be used to treat industrial wastewater containing harmful pollutants. purdue.edu The ability of vanadium to exist in multiple oxidation states makes it effective in catalyzing redox reactions that can break down organic pollutants. acs.orgnih.gov

In the biomedical field , vanadium oxide nanoparticles are being explored for their antimicrobial and anticancer properties. bohrium.comworldscientific.comworldscientific.com Studies have shown that vanadium oxide nanoparticles can inhibit the growth of pathogenic bacteria and induce cell death in cancer cells. bohrium.comnih.gov

Application AreaRole of Vanadium(IV) HydroxideKey Research Findings
Next-Generation Batteries Electrode material, cathode dopant. vanitec.orgmiragenews.comImproved efficiency and voltage stability in lithium-ion batteries. vanitec.orgmiragenews.com
Environmental Remediation Catalyst for pollutant degradation. nih.govacs.orgEffective in the removal of heavy metals and organic pollutants from water. purdue.edunih.gov
Biomedical Applications Antimicrobial and anticancer agent. bohrium.comworldscientific.comInhibition of bacterial growth and induction of apoptosis in cancer cells. bohrium.comnih.gov

Sustainable and Green Chemistry Approaches in Vanadium(IV) Hydroxide Research

As the demand for advanced materials grows, so does the need for sustainable and environmentally friendly production methods. Green chemistry principles are increasingly being applied to the synthesis and lifecycle of vanadium(IV) hydroxide.

The development of green synthetic routes aims to reduce the environmental impact of vanadium hydroxide production. This includes the use of less hazardous solvents, milder reaction conditions, and renewable precursors. For example, eco-friendly methods are being investigated to prepare vanadium oxides from industrial byproducts, such as vanadium-bearing shale, which minimizes waste and reduces the need for traditional mining. mdpi.com

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of a product or process from cradle to grave. LCA studies on vanadium production have highlighted that a significant portion of the environmental impact is associated with the extraction and processing of vanadium ores. nih.govnih.gov Therefore, research is focused on improving the efficiency of these processes and developing effective recycling methods for vanadium-containing products, such as spent catalysts and batteries. researchgate.netresearchgate.net

Sustainable ApproachDescriptionResearch Example
Green Synthesis Use of environmentally benign solvents, reagents, and conditions.An eco-friendly method was developed to prepare vanadium oxides from vanadium (IV) strip liquor, avoiding the use of ammonium (B1175870) salts that can cause pollution. mdpi.com
Life Cycle Assessment (LCA) Evaluation of the environmental impacts of a product's entire life cycle. nih.govLCA of vanadium redox flow batteries identified vanadium pentoxide production as a major contributor to environmental impacts, emphasizing the need for sustainable sourcing. nih.gov
Recycling and Recovery Development of methods to recover vanadium from waste streams.Research into recycling waste vanadium electrolyte for use in new batteries to reduce environmental impact. researchgate.net

Q & A

Q. What are the established synthesis methods for vanadium tetrahydroxide (V(OH)₄), and what experimental parameters are critical for ensuring purity?

this compound is synthesized via reduction of vanadium pentoxide (V₂O₅) using agents like hydrogen halides or carbon monoxide. Key methods include:

  • Mertes Method : Reduction of V₂O₅ in acidic media under controlled temperature (40–70°C) to prevent over-reduction to lower oxidation states .
  • Hydrochloric Acid Reduction : Reaction with HCl yields V(OH)₄, but requires strict pH control to avoid competing reactions (e.g., formation of vanadyl ions, VO²⁺) . Critical parameters: pH (2–4), temperature (<100°C), and inert atmosphere to prevent oxidation. Purity is verified via X-ray diffraction (XRD) and redox titration .

Q. How does the amphoteric nature of V(OH)₄ influence its stability in aqueous systems, and what analytical techniques are used to monitor degradation?

V(OH)₄ exhibits amphoteric behavior, dissolving in both strong acids (forming [V(OH)₂]²⁺) and bases (forming condensed anions like [V₄O₉]²⁻). Stability is pH-dependent:

  • Acidic Conditions (pH < 3) : Predominates as monomeric V(OH)₄, but prone to oxidation to VO²⁺.
  • Alkaline Conditions (pH > 9) : Forms polymeric vanadites, which are more stable but less reactive . Degradation is tracked via UV-Vis spectroscopy (absorption peaks at 450 nm for V(OH)₄) and cyclic voltammetry to detect redox shifts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing V(OH)₄ and its derivatives?

  • FTIR : Identifies V–O–H stretching vibrations (950–1100 cm⁻¹) and hydroxyl groups (3400 cm⁻¹) .
  • Raman Spectroscopy : Detects symmetric V–O bonds (∼800 cm⁻¹) and polymerization in vanadites .
  • Ion Chromatography : Quantifies vanadate ([VO₄]³⁻) and vanadyl (VO²⁺) impurities in aqueous solutions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermodynamic data for V(OH)₄, such as Gibbs free energy of formation (ΔGf)?

Discrepancies arise from differences in synthesis conditions (e.g., trace O₂ exposure) and measurement techniques:

  • Calorimetry vs. Electrochemical Methods : Calorimetric ΔGf values (e.g., −890 kJ/mol) often conflict with potentiometric data due to incomplete reaction equilibria .
  • Mitigation : Use high-purity precursors and inert-atmosphere gloveboxes. Cross-validate with computational methods (DFT) to model V(OH)₄ stability .

Q. What strategies address the challenges in synthesizing V(OH)₄-derived coordination complexes, such as vanadyl fluorides (M₂[VOF₄])?

Key challenges include ligand competition and oxidation during complexation:

  • Ligand Selection : Fluoride ligands stabilize VO²⁺ cores but require anhydrous conditions to prevent hydrolysis. Ammonium fluoride (NH₄F) is preferred over KF due to higher solubility .
  • Oxidation Control : Add antioxidants (e.g., ascorbic acid) to reaction mixtures. Monitor oxidation states via XPS or EPR spectroscopy .

Q. How should researchers interpret conflicting spectroscopic data (e.g., XANES vs. EXAFS) for V(OH)₄ in condensed-phase systems?

  • XANES : Sensitive to oxidation state but less precise for local coordination. V(OH)₄ edge energies (∼5475 eV) overlap with V⁵⁺ species, causing ambiguity .
  • EXAFS : Resolves V–O bond distances (1.8–2.0 Å) but struggles with amorphous phases. Combine with PDF (Pair Distribution Function) analysis for amorphous samples .

Methodological Guidelines

Q. What protocols ensure reproducibility in V(OH)₄ synthesis across laboratories?

  • Standardized Precursors : Use V₂O₅ with ≥99.9% purity (ICP-MS verified).
  • In Situ Monitoring : Employ pH-stat systems and ORP (Oxidation-Reduction Potential) probes during reactions .
  • Interlab Comparisons : Share raw XRD/spectral data via platforms like ICSD (Inorganic Crystal Structure Database) .

Q. How can computational chemistry (e.g., DFT, MD) complement experimental studies on V(OH)₄ reactivity?

  • DFT Applications : Predict redox potentials (e.g., V⁴⁺/V⁵⁺ couples) and optimize reaction pathways for complex synthesis .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous systems, explaining pH-dependent polymerization .

Data Contradiction Analysis

Q. Why do transport measurements (e.g., ionic mobility) of V(OH)₄ solutions vary significantly across studies?

Variations stem from:

  • Ionic Strength Effects : High electrolyte concentrations (e.g., NaNO₃) compress double layers, altering mobility .
  • Anion-Cation Pairing : Vanadites ([V₄O₉]²⁻) form ion pairs with Na⁺/K⁺, reducing effective mobility. Use dilute solutions (≤0.1 M) and conduct measurements at 25°C .

Q. What experimental evidence resolves the debate over the monomeric vs. polymeric structure of V(OH)₄ in acidic media?

  • Cryo-TEM : Directly images monomeric V(OH)₄ at pH 2–3, while SAXS detects polymerization above pH 5 .
  • NMR Relaxometry : ⁵¹V NMR linewidths broaden with polymerization, confirming structural transitions .

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